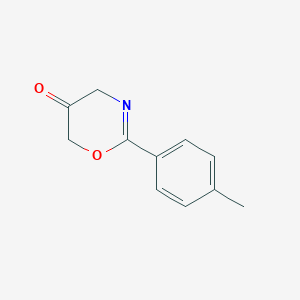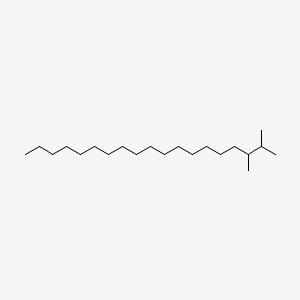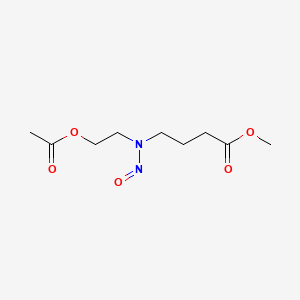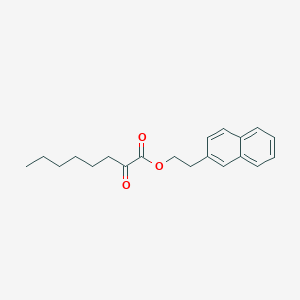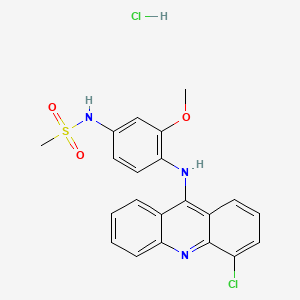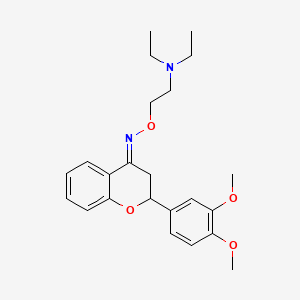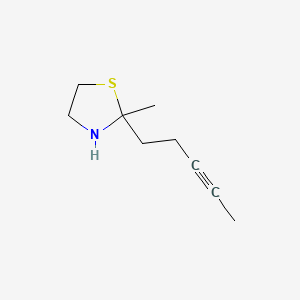
2-Methyl-2-(3-pentynyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(3-pentynyl)thiazolidine is a heterocyclic compound featuring a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse biological and chemical properties. The presence of a pentynyl group at the second position and a methyl group at the third position makes this compound unique and of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(3-pentynyl)thiazolidine typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions, making it an efficient and biocompatible method . The reaction does not require any catalyst and can be performed at a broad range of pH levels, from acidic to neutral .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ortho-boronic acid modified benzaldehydes has been shown to improve reaction kinetics and drive the reaction at neutral pH . This method ensures high yield and purity of the product, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2-(3-pentynyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentynyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the pentynyl group.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(3-pentynyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in bioconjugation reactions to link biomolecules such as proteins and nucleic acids.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(3-pentynyl)thiazolidine involves its ability to form stable conjugates with biomolecules. The compound reacts with aldehydes and ketones to form thiazolidine rings, which can then interact with various molecular targets. This bioorthogonal reaction is highly specific and efficient, making it useful for studying and manipulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
Thiazolidine: The parent compound with a simpler structure.
Thiazolidin-4-one: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness: 2-Methyl-2-(3-pentynyl)thiazolidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
75606-58-5 |
|---|---|
Molekularformel |
C9H15NS |
Molekulargewicht |
169.29 g/mol |
IUPAC-Name |
2-methyl-2-pent-3-ynyl-1,3-thiazolidine |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-6-9(2)10-7-8-11-9/h10H,5-8H2,1-2H3 |
InChI-Schlüssel |
QVTUSLBFEMQWLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCC1(NCCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

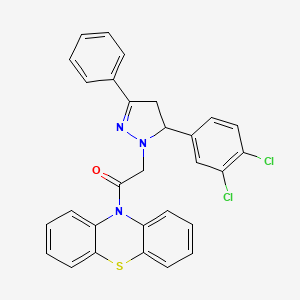
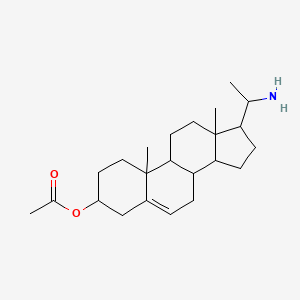
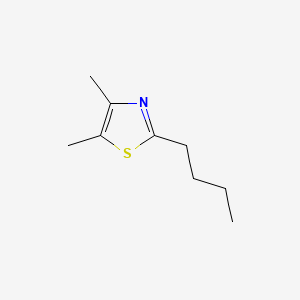
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
